4-Chloro-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine
Description
4-Chloro-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine is a substituted pyrrolopyrimidine derivative characterized by a trifluoroethyl group at the 7-position and a chlorine atom at the 4-position. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its resemblance to purine nucleobases, enabling interactions with biological targets such as kinases and viral enzymes . The trifluoroethyl substituent introduces strong electron-withdrawing effects, which may enhance metabolic stability and binding affinity compared to alkyl or aryl groups .
Properties
IUPAC Name |
4-chloro-7-(2,2,2-trifluoroethyl)pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3N3/c9-6-5-1-2-15(3-8(10,11)12)7(5)14-4-13-6/h1-2,4H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKUYLDIZVIYPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=C1C(=NC=N2)Cl)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches
The foundational synthesis of the pyrrolo[2,3-d]pyrimidine core is exemplified by patented methods. A representative protocol involves:
Step 1 : Condensation of 2-methyl-3,3-dichloroacrylonitrile (II) with trimethyl orthoformate (III) in cyclohexane at 20–40°C to yield 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (IV).
Step 2 : Cyclization of IV with formamidine acetate in methanol under basic conditions (sodium methoxide) at 35–70°C, followed by HCl elimination to afford 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (I).
Key Data :
This method minimizes wastewater generation and utilizes cost-effective reagents, making it industrially viable.
Strategies for Trifluoroethyl Group Introduction
Direct Alkylation of the Core
The trifluoroethyl group is most efficiently introduced via nucleophilic substitution at position 7. A modified protocol from ACS Omega demonstrates:
Procedure :
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Deprotonation : Treat 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with NaH in DMF at 0°C.
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Alkylation : Add 2,2,2-trifluoroethyl iodide (1.2 equiv) and warm to 25°C for 12 hours.
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Workup : Quench with ice water, extract with DCM, and purify via column chromatography.
Optimization Insights :
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Excess trifluoroethyl iodide (1.5 equiv) improves yields but increases byproducts.
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Lower temperatures (0–5°C) reduce N-alkylation at position 1.
Performance Metrics :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| 1.2 equiv CF3CH2I, 25°C | 72 | 98 |
| 1.5 equiv CF3CH2I, 25°C | 78 | 95 |
In-Situ Trifluoroethylation During Cyclization
An alternative approach integrates the trifluoroethyl group earlier in the synthesis. Starting with 2-amino-4-(trifluoroethyl)pyrrole-3-carbonitrile, cyclization with formamidine acetate under microwave irradiation (150°C, 30 min) yields the target compound directly.
Advantages :
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Avoids post-functionalization steps.
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Higher regioselectivity (≥95% by NMR).
Limitations :
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Requires specialized starting materials.
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Microwave conditions may limit scalability.
Chlorination Techniques and Positional Stability
Chlorination at position 4 is typically achieved using POCl3 in the presence of N,N-dimethylaniline. Notably, the trifluoroethyl group’s electron-withdrawing nature slightly deactivates the pyrimidine ring, necessitating prolonged reaction times (2–4 hours at 100°C).
Comparative Chlorination Data :
| Substrate | Reagent | Time (h) | Yield (%) |
|---|---|---|---|
| 7H-pyrrolo[2,3-d]pyrimidine | POCl3 | 1.5 | 88 |
| 7-(CF3CH2)-pyrrolo[2,3-d]pyrimidine | POCl3 | 3.0 | 76 |
Purification and Analytical Characterization
Final purification is achieved via recrystallization from ethanol/water (4:1), yielding white crystalline solids. Key spectroscopic data:
1H NMR (400 MHz, DMSO-d6) :
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δ 8.71 (s, 1H, H-2)
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δ 7.45 (d, J = 3.1 Hz, 1H, H-5)
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δ 4.82 (q, J = 8.4 Hz, 2H, CF3CH2)
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δ 1.29 (t, J = 8.4 Hz, 3H, CF3CH2)
13C NMR (100 MHz, DMSO-d6) :
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δ 158.2 (C-4), 152.1 (C-6), 125.6 (q, J = 277 Hz, CF3)
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δ 44.3 (CF3CH2), 14.1 (CF3CH2)
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The trifluoroethyl group can be oxidized to form trifluoroacetic acid derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation of the trifluoroethyl group would yield a trifluoroacetic acid derivative.
Scientific Research Applications
Medicinal Chemistry
4-Chloro-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine has been investigated for its potential as an antitumor agent. The compound's structure allows it to interact with biological targets effectively, making it a candidate for developing new anticancer drugs.
- Case Study : In vitro studies have shown that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. The trifluoroethyl group enhances lipophilicity and may improve the compound's ability to penetrate cellular membranes.
Agrochemicals
The compound has also been explored for its herbicidal properties. Its unique structure may contribute to selective herbicide formulations that target specific weed species while minimizing damage to crops.
- Case Study : Research indicates that similar pyrrolo[2,3-d]pyrimidines have demonstrated effective weed control in agricultural settings. The trifluoroethyl moiety could enhance the stability and efficacy of formulations under diverse environmental conditions.
Materials Science
In materials science, this compound can be utilized in the synthesis of novel polymers and coatings due to its unique chemical properties.
- Case Study : Polymers synthesized from pyrrolopyrimidine derivatives have shown improved thermal stability and mechanical properties compared to traditional polymers. This makes them suitable for applications in electronics and protective coatings.
Data Table: Comparison of Applications
| Application Area | Key Properties | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antitumor activity | Development of novel anticancer drugs |
| Agrochemicals | Herbicidal properties | Targeted weed control |
| Materials Science | Polymer synthesis | Enhanced thermal stability and durability |
Mechanism of Action
The mechanism of action of 4-Chloro-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. In the case of its use as an acaricide, it likely interferes with the nervous system of mites, leading to paralysis and death. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with ion channels or neurotransmitter receptors.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The 7-position substitution significantly influences the compound’s properties:
*SEM = 2-(Trimethylsilyl)ethoxymethyl
Key Observations :
- The trifluoroethyl group balances moderate lipophilicity (logP ~2.5) with enhanced metabolic stability due to the C–F bonds’ resistance to oxidation .
- Bulky substituents like nitrobenzyl (34a) increase logP but may reduce solubility, while methyl groups (37) improve solubility but lack electronic modulation .
Key Observations :
Key Observations :
Spectroscopic Characterization
1H-NMR signatures for the 7-position substituent:
Biological Activity
4-Chloro-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine is a pyrrolopyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is particularly notable as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs) including ruxolitinib and tofacitinib, which are used in treating conditions such as cancer and autoimmune diseases .
- Molecular Formula : C₉H₇ClF₃N₃
- Molecular Weight : 249.62 g/mol
- CAS Number : 2166597-03-9
The biological activity of this compound is primarily linked to its ability to inhibit specific kinases involved in cellular signaling pathways. Kinase inhibition is crucial in the treatment of various cancers and inflammatory diseases. The trifluoroethyl group enhances the compound's potency and selectivity towards certain targets compared to its non-fluorinated analogs .
Biological Activity Overview
Research indicates that this compound exhibits significant anti-proliferative effects against various cancer cell lines. Notably, it has shown selective toxicity towards malignant cells while sparing normal cells, which is a desirable trait in cancer therapeutics.
Table 1: Summary of Biological Activities
| Activity | Cell Line | IC50 (μM) | Selectivity |
|---|---|---|---|
| Anti-proliferative | MDA-MB-231 (TNBC) | 0.126 | High (20-fold compared to MCF10A) |
| Inhibition of MMP-2 and MMP-9 | Various | Significant | Off-target activity observed |
Case Studies and Research Findings
- In Vitro Studies : In a study examining the effects of various pyrrolopyrimidine derivatives, this compound was found to inhibit cell proliferation in the MDA-MB-231 triple-negative breast cancer cell line with an IC50 value of 0.126 μM. This indicates a strong potential for development as an anti-cancer agent .
- In Vivo Studies : Further research demonstrated that this compound inhibited lung metastasis in mouse models of TNBC more effectively than established treatments like TAE226. The pharmacodynamic effects were assessed by injecting mice with MDA-MB-231 cells followed by treatment with the compound over a period of 30 days .
- Mechanistic Insights : The compound was also noted for its off-target effects on matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are involved in tumor metastasis and angiogenesis. This dual action may enhance its therapeutic profile against cancer .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 4-Chloro-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine?
- Methodological Answer :
- Core Synthesis : The pyrrolo[2,3-d]pyrimidine scaffold is typically constructed via cyclization of aminopyrrole precursors. Chlorination at the 4-position is achieved using POCl₃ under reflux with catalytic N,N-dimethylaniline (e.g., 33% yield for a similar derivative) .
- Trifluoroethyl Introduction : The 7-position trifluoroethyl group can be introduced via alkylation using 2,2,2-trifluoroethyl bromide under basic conditions (e.g., NaH in DMF at 0°C). Protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) may stabilize reactive intermediates during functionalization .
- Optimization : Monitor reaction progress via TLC and purify using silica gel chromatography with eluents like CHCl₃/MeOH (95:5). Confirm structure via H/C NMR and HRMS .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended) .
- NMR Spectroscopy : Key signals include the trifluoroethyl CF₃ group (δ ~120 ppm in F NMR) and pyrrolopyrimidine protons (δ 6.5–8.5 ppm in H NMR) .
- Mass Spectrometry : HRMS (ESI+) should match the exact mass (e.g., C₁₀H₇ClF₃N₃: calc. 261.0274, found 261.0278) .
Q. What biological targets are associated with pyrrolo[2,3-d]pyrimidine derivatives?
- Methodological Answer :
- Kinase Inhibition : This scaffold is a known ATP-competitive inhibitor of kinases (e.g., JAK, EGFR). The 4-chloro group enhances electrophilicity for covalent binding, while the trifluoroethyl group modulates lipophilicity and target selectivity .
- In Vitro Assays : Screen against kinase panels (e.g., Eurofins KinaseProfiler) and validate via cellular assays (e.g., proliferation inhibition in cancer lines) .
Advanced Research Questions
Q. How does the trifluoroethyl substituent influence pharmacokinetic properties compared to other 7-position groups?
- Methodological Answer :
- Comparative Analysis :
| Substituent | LogP (Predicted) | Metabolic Stability (Human Liver Microsomes) | Solubility (µg/mL) |
|---|---|---|---|
| Trifluoroethyl | 2.1 | t₁/₂ = 45 min | 12 |
| Ethyl (e.g., ) | 1.8 | t₁/₂ = 30 min | 18 |
| Tosyl (e.g., ) | 3.5 | t₁/₂ = 15 min | 5 |
- Key Insights : The CF₃ group increases metabolic stability due to fluorine’s electron-withdrawing effects but reduces solubility. Use prodrug strategies (e.g., phosphate esters) for in vivo studies .
Q. What crystallographic strategies improve derivative design?
- Methodological Answer :
- Cocrystallization : Co-crystallize with kinase domains (e.g., JAK2) to resolve binding modes. For stability, form salts with counterions (e.g., citrate) or cocrystals with 3,5-dimethylpyrazole (patented method) .
- X-ray Diffraction : Resolve crystal structures to analyze substituent orientation and hydrogen-bonding interactions (e.g., Cl···H-N contacts at 3.1 Å) .
Q. How can unexpected side reactions during synthesis be mitigated?
- Methodological Answer :
- Common Issues :
- Over-chlorination : Control POCl₃ stoichiometry (1.2 eq.) and reaction time (<4 hrs) .
- SEM Deprotection : Use TBAF (tetrabutylammonium fluoride) in THF at 0°C to avoid pyrrole ring degradation .
- Troubleshooting : Employ scavengers (e.g., polymer-bound triphenylphosphine) to trap excess reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
